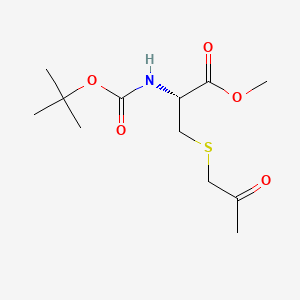![molecular formula C12H17NOS B14892822 n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14892822.png)
n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
The synthesis of n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide typically involves the reaction of ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate with an appropriate amine under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Thiophene derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may activate nuclear factor (erythroid-derived 2)-like 2 (NRF2) by disrupting the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to the activation of antioxidant response elements .
Comparison with Similar Compounds
n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide can be compared with other similar compounds, such as:
- Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
- Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate
- Ethyl 6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications .
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
N-ethyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C12H17NOS/c1-3-13-12(14)11-7-9-6-8(2)4-5-10(9)15-11/h7-8H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
ATLMBSQEQQLIGG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(S1)CCC(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


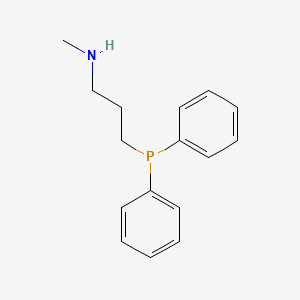
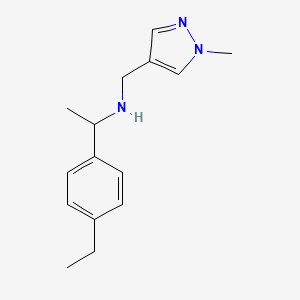

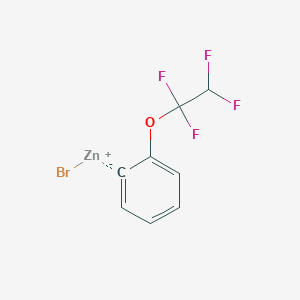

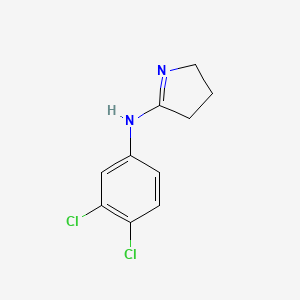
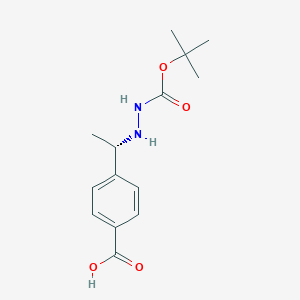
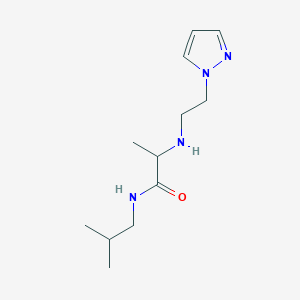
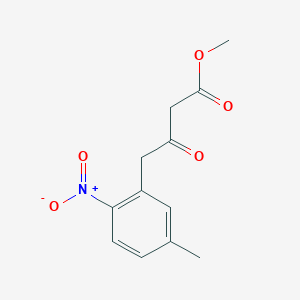

![4-Fluoro-2-[(4-thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14892782.png)
![cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride](/img/structure/B14892798.png)
